molecular formula C18H14N2O2S B13833248 prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate

prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate

Katalognummer: B13833248
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: NLWRUZNCKYKMBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to a carbamimidothioate moiety, which is further substituted with phenylcarbonyl groups. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired compound with high yield . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Wirkmechanismus

The mechanism of action of prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions and biological activities.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C18H14N2O2S

Molekulargewicht

322.4 g/mol

IUPAC-Name

prop-2-ynyl N,N'-dibenzoylcarbamimidothioate

InChI

InChI=1S/C18H14N2O2S/c1-2-13-23-18(19-16(21)14-9-5-3-6-10-14)20-17(22)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20,21,22)

InChI-Schlüssel

NLWRUZNCKYKMBY-UHFFFAOYSA-N

Kanonische SMILES

C#CCSC(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.